molecular formula C20H17N3O3 B5683913 2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide

2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide

Cat. No. B5683913
M. Wt: 347.4 g/mol
InChI Key: ZGHNXFUUHMQFBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide, also known as MOB5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. MOB5 is a benzofuran derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In

Mechanism of Action

2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide exerts its pharmacological effects by selectively binding to the CB2 receptor and inhibiting the activity of FAAH. The CB2 receptor is a G protein-coupled receptor that is primarily expressed in immune cells and is involved in the regulation of inflammation and immune responses. By selectively binding to the CB2 receptor, this compound can modulate immune responses and reduce inflammation. FAAH is an enzyme that is involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in pain sensation, mood regulation, and immune responses. By inhibiting the activity of FAAH, this compound can increase the levels of endocannabinoids and enhance their pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties in various preclinical studies. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines and to attenuate the development of inflammatory responses. In animal models of pain, this compound has been shown to reduce pain sensitivity and to enhance the analgesic effects of endocannabinoids. In animal models of cancer, this compound has been shown to inhibit the growth and metastasis of tumors and to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide has several advantages for lab experiments, including its high selectivity for the CB2 receptor and its ability to inhibit the activity of FAAH. These properties make this compound a useful tool for studying the pharmacology and biochemistry of the endocannabinoid system. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses. These limitations need to be taken into account when designing experiments using this compound.

Future Directions

There are several future directions for research on 2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide. One potential direction is the development of this compound-based drugs for the treatment of inflammatory diseases, pain, and cancer. Another potential direction is the exploration of the therapeutic potential of this compound in other fields, such as neurology and psychiatry. Additionally, further studies are needed to understand the molecular mechanisms underlying the pharmacological effects of this compound and to identify potential side effects and toxicity issues. Overall, this compound is a promising compound that has the potential to contribute to the development of new drugs and therapies for a variety of diseases.

Synthesis Methods

2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide has been synthesized using various methods, including the Suzuki-Miyaura coupling reaction, the Buchwald-Hartwig amination reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing this compound is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methyl-1-benzofuran-5-boronic acid with 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl chloride in the presence of a palladium catalyst and a base.

Scientific Research Applications

2-methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]-1-benzofuran-5-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been studied for its anti-inflammatory, analgesic, and antitumor properties. In pharmacology, this compound has been shown to exhibit a selective affinity for the cannabinoid CB2 receptor, which makes it a potential candidate for the development of CB2 receptor agonists. In biochemistry, this compound has been studied for its ability to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids.

properties

IUPAC Name

2-methyl-N-[[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methyl]-1-benzofuran-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c1-12-9-17-10-16(7-8-18(17)25-12)20(24)21-11-14-3-5-15(6-4-14)19-22-13(2)26-23-19/h3-10H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHNXFUUHMQFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)C(=O)NCC3=CC=C(C=C3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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